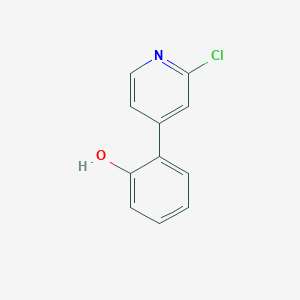
2-(2-Chloro-pyrdin-4-yl)-phenol
Cat. No. B8392417
M. Wt: 205.64 g/mol
InChI Key: YNNNBEORBAOYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07683065B2
Procedure details


4-Bromo-2-chloropyridine (310 mg, 1.6 mmol), 531 mg (2.4 mmol) of 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol, 10.8 mg (0.016 mmol) of Pd(OAc)2, 710 mg (3.3 mmol) of K3PO4 and Xantphos[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene] (18.6 mg, 0.032 mmol) in toluene: water (5:0.5 mL) were sealed in a microwave vessel and heated by microwave irradiation at 100° C. for 2 minutes. The reaction mixture was cooled and diluted with 10 mL of CH2Cl2, washed with water (5 mL), dried over Na2SO4, and evaporated under reduced pressure. The residue was dissolved in DMSO and purified by reverse phase HPLC (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA) to give 5a. LC/MS: m/z 206.1 (m+H)+, r.t (retention time)=2.86 min (10%-99% CH3CN (0.035% TFA)H2O (0.05% TFA) to give 5.

Quantity
531 mg
Type
reactant
Reaction Step One

Name
K3PO4
Quantity
710 mg
Type
reactant
Reaction Step One

[Compound]
Name
Xantphos[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]
Quantity
18.6 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.CC1(C)C(C)(C)OB([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[OH:23])O1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O>C1(C)C=CC=CC=1.C(Cl)Cl.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:8][C:4]1[CH:3]=[C:2]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[OH:23])[CH:7]=[CH:6][N:5]=1 |f:2.3.4.5,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
310 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=NC=C1)Cl
|
|
Name
|
|
|
Quantity
|
531 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OB(OC1(C)C)C1=C(C=CC=C1)O)C
|
|
Name
|
K3PO4
|
|
Quantity
|
710 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
[Compound]
|
Name
|
Xantphos[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]
|
|
Quantity
|
18.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
10.8 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (5 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DMSO
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by reverse phase HPLC (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1)C1=C(C=CC=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

